Pitavastatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048384 | |
| Record name | Pitavastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
| Record name | Pitavastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147511-69-1 | |
| Record name | Pitavastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147511-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pitavastatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitavastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pitavastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pitavastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pitavastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action and Target Engagement
HMG-CoA Reductase Inhibition: Kinetics and Binding Characteristics
The primary mechanism of action of pitavastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. nih.govyoutube.com
Competitive Inhibition Dynamics
This compound functions as a competitive inhibitor of HMG-CoA reductase, meaning it vies with the natural substrate, HMG-CoA, for the same active site on the enzyme. nih.govclinpgx.org Structurally, this compound possesses a dihydroxy heptanoic acid side chain that mimics the structure of HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. qeios.com This binding is reversible and prevents the enzyme from catalyzing its normal reaction, thereby impeding the cholesterol synthesis pathway. nih.gov The unique cyclopropyl (B3062369) group within this compound's structure is thought to contribute to its potent binding to HMG-CoA reductase.
Inhibitory Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50) Studies
The potency of this compound's inhibitory action is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half, while the IC50 indicates the concentration needed to inhibit 50% of the enzyme's activity under specific experimental conditions.
Published research indicates that this compound is a potent inhibitor of HMG-CoA reductase. One study utilizing rat liver microsome fractions reported a Ki of 1.7 nmol/l for this compound. In terms of IC50, a study showed a value of 6.8 nM for this compound in the inhibition of HMG-CoA reductase. researchgate.net This demonstrates a higher potency compared to some other statins in the same study. researchgate.net Another study comparing various statins found that most exhibited IC50 values in the range of 3-20 nM. helsinki.fi The affinity of this compound for HMG-CoA reductase has been reported to be 1.6 to 3.5 times greater than that of simvastatin (B1681759) and pravastatin (B1207561), respectively. qeios.com
Interactive Table: this compound Inhibition Data
| Parameter | Value | Comparison with other Statins |
|---|---|---|
| Ki | 1.7 nmol/l | Data for direct comparison not available in the provided context. |
| IC50 | 6.8 nM | 2.4-fold higher potency than simvastatin and 6.8-fold higher than pravastatin in one study. researchgate.net |
| Binding Affinity | 1.6-3.5x higher than simvastatin & pravastatin | Demonstrates strong binding to HMG-CoA reductase. qeios.com |
Downstream Molecular Pathways Affected by HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by this compound sets off a cascade of events that modulate downstream molecular pathways crucial for cellular function and cholesterol metabolism.
Mevalonate Pathway Modulation
By blocking the conversion of HMG-CoA to mevalonate, this compound effectively curtails the entire mevalonate pathway. nih.gov This pathway is not only central to cholesterol synthesis but also produces a variety of other essential isoprenoid compounds. The reduction in mevalonate levels is a key consequence of this compound's action.
Regulation of Protein Prenylation (e.g., Farnesylation, Geranylgeranylation)
A significant downstream effect of mevalonate pathway inhibition is the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for a post-translational modification process known as protein prenylation. During prenylation, either a farnesyl or a geranylgeranyl group is covalently attached to specific proteins, including small GTPases like Ras and Rho. This modification is critical for the proper localization and function of these proteins, many of which are involved in key cellular signaling pathways. By diminishing the cellular pool of FPP and GGPP, this compound can interfere with the prenylation of these proteins, which may contribute to some of its pleiotropic (non-lipid-lowering) effects.
Cellular and Hepatic Cholesterol Homeostasis
This compound's primary therapeutic effect stems from its ability to restore cholesterol homeostasis, particularly within liver cells (hepatocytes).
The reduction in intracellular cholesterol synthesis triggered by HMG-CoA reductase inhibition is sensed by the cell. This leads to the activation of a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which is a key regulator of cholesterol metabolism. nih.govnih.gov
Upon activation, SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes. nih.govyoutube.com This binding upregulates the transcription of genes involved in cholesterol uptake, most notably the gene encoding the LDL receptor. nih.govnih.gov The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL levels. nih.govnih.gov One study indicated that this compound increases ABCA1 protein expression through SREBP2-mediated mRNA transcription and PPARα-mediated protein stabilization. nih.gov
Upregulation of Hepatic Low-Density Lipoprotein Receptor Expression
The cornerstone of this compound's lipid-lowering effect is its ability to increase the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. drugbank.comnih.gov The process is initiated by the depletion of the intracellular cholesterol pool in the liver due to the inhibition of HMG-CoA reductase. nih.gov This cholesterol deficit is sensed by the cell, leading to the activation of a key transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2). irrespub.comirrespub.com
Once activated, SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter region of the gene encoding the LDL receptor. irrespub.comfrontiersin.org This binding action significantly enhances the transcription of the LDL receptor gene, leading to an increased synthesis of LDL receptor proteins. irrespub.comirrespub.com Research has demonstrated that this compound is more efficient at inducing the expression of LDL receptors compared to some other statins. nih.gov
The resulting higher density of LDL receptors on the hepatocyte surface enhances the clearance of circulating LDL cholesterol from the bloodstream. qeios.comdrugbank.com These receptors bind to LDL particles and other apolipoprotein B (ApoB)-containing lipoproteins, facilitating their uptake and catabolism within the liver. nih.govresearchgate.net This increased clearance is the primary mechanism responsible for the reduction of plasma LDL cholesterol levels observed with this compound treatment. drugbank.com Studies in HepG2 cells, a human hepatoma cell line, have shown that this compound dose-dependently enhances LDL receptor activity. researchgate.net
Impact on Intracellular Cholesterol Synthesis and Accumulation
This compound directly curtails the endogenous production of cholesterol within liver cells by competitively inhibiting HMG-CoA reductase. clinpgx.orgresearchgate.net Structurally, this compound contains a dihydroxy heptanoic acid moiety that mimics the natural substrate, HMG-CoA, allowing it to fit into the active site of the reductase enzyme and block its activity. qeios.comresearchgate.net This action effectively throttles the entire mevalonate pathway, leading to a significant reduction in the synthesis of cholesterol. qeios.comwikipedia.org
The potency of this inhibition is a distinguishing feature of this compound. In vitro studies have quantified its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Research using rat liver microsomes found the IC50 of this compound for HMG-CoA reductase inhibition to be 6.8 nM. nih.govnih.gov This was found to be more potent than both simvastatin and pravastatin in the same experimental setup. nih.govnih.gov Similarly, in a human hepatoma cell line (HepG2), this compound inhibited cholesterol synthesis with an IC50 value of 5.8 nM. nih.gov The reduction of de novo cholesterol synthesis is the critical first step that triggers the compensatory upregulation of LDL receptors, as detailed previously. nih.gov The inductive effects of this compound on various genes related to lipid metabolism can be reversed by the addition of mevalonate, confirming that the mechanism is directly linked to HMG-CoA reductase inhibition. nih.gov
Inhibitory Potency of Statins on HMG-CoA Reductase
Note: The IC50 values for simvastatin and pravastatin were calculated based on the reported fold differences relative to this compound in the source material.
Pharmacokinetic Research: Dispositional Mechanisms
Biotransformation Pathways
The primary metabolic route for pitavastatin is not through the cytochrome P450 system, which is common for many other statins, but rather through glucuronidation. drugbank.com This characteristic significantly reduces the likelihood of certain drug-drug interactions. nih.gov
The main pathway for this compound metabolism involves conjugation with glucuronic acid, a process mediated by Uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs). drugbank.comclinpgx.org Specifically, research has identified UGT1A3 and UGT2B7 as the principal enzymes responsible for the glucuronidation of this compound in human liver microsomes. nih.govresearchgate.netnih.gov This reaction leads to the formation of an ester-type this compound glucuronide conjugate. drugbank.comcaymanchem.com This glucuronide is an intermediate metabolite that subsequently undergoes a non-enzymatic conversion to the major circulating metabolite, this compound lactone. nih.govcaymanchem.com Studies using human UGT-expressing microsomes have confirmed that UGT1A3 and UGT2B7 are the key players in this biotransformation process leading to lactonization. nih.govresearchgate.net Some evidence also suggests a role for UGT1A1 in this process. clinpgx.orgcaymanchem.comclinpgx.org
A distinguishing feature of this compound's pharmacokinetics is its minimal metabolism by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govnih.gov While many other statins are significantly metabolized by CYP3A4, this compound is not a substrate for this isoenzyme. nih.govnih.gov It is only marginally metabolized by CYP2C9 and, to an even lesser extent, by CYP2C8. drugbank.comnih.gov This limited involvement of the CYP system means that inhibitors or inducers of these enzymes, particularly CYP3A4, have little to no effect on this compound's plasma concentrations. nih.gov This characteristic reduces the potential for clinically significant drug-drug interactions with medications that are metabolized by the same CYP pathways. nih.gov
The major metabolite of this compound found in human plasma is its lactone form. drugbank.comnih.gov The formation of this compound lactone is a multi-step process. First, the parent this compound undergoes glucuronidation, primarily by UGT1A3 and UGT2B7, to form this compound glucuronide. nih.govcaymanchem.com This conjugate is then converted non-enzymatically to this compound lactone through an elimination reaction. nih.govresearchgate.netresearchgate.net The lactone form is considered inactive. researchgate.netresearchgate.net Importantly, this compound lactone can be converted back to the active acid form through hydrolysis. caymanchem.com Unlike the acid form, this compound lactone does not appear to be a substrate for the major uptake transporters involved in the parent drug's disposition. nih.govoup.com Furthermore, research indicates that this compound lactone does not inhibit CYP2C9 or CYP3A4, suggesting it has a low potential for causing drug-drug interactions. nih.govnih.gov
Table 1: Key Enzymes in this compound Biotransformation
| Enzyme Family | Specific Enzyme | Role in this compound Metabolism | Resulting Metabolite |
|---|---|---|---|
| Uridine 5'-Diphosphate Glucuronosyltransferases (UGT) | UGT1A3, UGT2B7 | Primary enzymes for glucuronidation. nih.govresearchgate.netnih.gov | This compound Glucuronide |
| UGT1A1 | Contributes to glucuronidation. clinpgx.orgcaymanchem.com | This compound Glucuronide | |
| Cytochrome P450 (CYP) | CYP2C9 | Marginal metabolic pathway. drugbank.comnih.govnih.gov | Minor oxidative metabolites |
| CYP2C8 | Lesser metabolic pathway. drugbank.comnih.gov | Minor oxidative metabolites |
Cellular Uptake and Efflux Transport Mechanisms
The hepatic uptake of this compound is predominantly handled by members of the Organic Anion-Transporting Polypeptide (OATP) family, which are part of the solute carrier (SLC) transporter group. nih.govmdpi.com OATP1B1 (also known as OATP2 or encoded by the gene SLCO1B1) is a major transporter responsible for the uptake of this compound into human hepatocytes. mdpi.comnih.govbiomedpharmajournal.org The acid form of this compound has been shown to be a substrate for several human OATPs, including OATP1B1 (OATP2), OATP1B3 (OATP8), and OATP2B1, as well as OAT3. nih.govoup.com Studies have demonstrated that OATP1B1 is likely the predominant transporter for the hepatic uptake of this compound, with a lesser contribution from OATP2B1. nih.gov The lactone form of this compound, in contrast, is not taken up by these transporters. nih.govoup.com While OATP inhibitors can affect this compound concentrations, the effect is considered relatively small compared to other statins. nih.gov
Table 2: Transporters Involved in this compound Disposition
| Transporter | Gene | Location | Function | Substrate Form |
|---|---|---|---|---|
| OATP1B1 (OATP2) | SLCO1B1 | Hepatocyte (Sinusoidal Membrane) | Major uptake transporter. mdpi.comnih.gov | Acid Form |
| OATP1B3 (OATP8) | SLCO1B3 | Hepatocyte (Sinusoidal Membrane) | Uptake transporter. clinpgx.orgnih.govoup.com | Acid Form |
| OATP2B1 | SLCO2B1 | Hepatocyte (Sinusoidal Membrane) | Minor uptake transporter. nih.govnih.gov | Acid Form |
| OAT3 | SLC22A8 | Hepatocyte | Uptake transporter. nih.govoup.com | Acid Form |
| NTCP | SLC10A1 | Hepatocyte (Sinusoidal Membrane) | Significant uptake transporter. nih.govnih.govsolvobiotech.com | Acid Form |
| BCRP | ABCG2 | Hepatocyte, Intestine | Efflux transporter. clinpgx.orgnih.gov | Acid Form |
| P-glycoprotein (P-gp) | ABCB1 | Hepatocyte, Intestine | Efflux transporter (stimulated by lactone form). clinpgx.orgnih.gov | Lactone Form (stimulator), Acid Form (not a substrate) |
ATP-Binding Cassette (ABC) Transporters: P-glycoprotein and Breast Cancer Resistance Protein (BCRP)
The disposition of this compound is significantly influenced by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These efflux transporters play a crucial role in the biliary excretion of this compound.
Research has shown that this compound is a substrate for BCRP. Studies using membrane vesicles expressing human and mouse BCRP demonstrated significant ATP-dependent transport of this compound. oup.com In mice lacking the Bcrp1 gene, the biliary excretion clearance of this compound was dramatically reduced to one-tenth of that in control mice, highlighting the substantial role of BCRP in its biliary clearance in this species. oup.com While the biliary excretion of some other statins is primarily mediated by Multidrug Resistance-Associated Protein 2 (MRP2), studies in rats suggest that Mrp2 has a minor contribution to this compound's biliary excretion. oup.com
In humans, the scenario appears to involve multiple transporters. In-vitro studies using Madin-Darby canine kidney II cells co-expressing the hepatic uptake transporter OATP1B1 with various efflux transporters (MDR1/P-gp, MRP2, and BCRP) revealed significant basal-to-apical transport of this compound in all cases. oup.com This suggests that P-glycoprotein, MRP2, and BCRP are all involved in the biliary excretion of this compound in humans. oup.com
Differential Transport of Acid and Lactone Forms
This compound exists in two interconvertible forms: a pharmacologically active open-ring hydroxy acid form and an inactive lactone form. nih.gov These two forms exhibit distinct physicochemical properties that dictate their interaction with drug transporters. The lactone form is more lipophilic and can passively diffuse across cell membranes, whereas the less lipophilic acid form relies on active transport mechanisms. nih.gov
Research has clearly demonstrated that the acid and lactone forms of this compound have different substrate specificities for uptake and efflux transporters. qeios.com The active acid form is a substrate for several solute carrier (SLC) uptake transporters, including human OATP1B1, OATP1B3 (referred to as OATP1, OATP2, and OATP8 in some older literature), OAT3, and the Na+-taurocholate cotransporting polypeptide (NTCP). oup.comqeios.com Conversely, these SLC transporters are not involved in the uptake of the lactone form. oup.comqeios.com
Regarding efflux transporters, a significant difference is also observed. The acid form of this compound is a substrate for BCRP, while the lactone form is not. oup.comqeios.com In contrast, the lactone form of this compound was found to stimulate the ATPase activity of P-glycoprotein, suggesting it is a substrate for this efflux pump, whereas the acid form did not show this effect. qeios.com Studies investigating the inhibitory effects of various statins on MDR1-mediated transport found that the lactone forms were generally more inhibitory than the acid forms. nih.govnih.gov For this compound, the lactone form inhibited MDR1-mediated digoxin (B3395198) transport with an IC50 value of 34.9 μM. nih.gov
Enterohepatic Recirculation Dynamics
A key feature of this compound's pharmacokinetics is its extensive enterohepatic recirculation. nih.govnih.gov This process involves the excretion of the drug or its metabolites into the bile, followed by reabsorption from the small intestine back into the systemic circulation. nih.govnih.govdrugbank.com
This compound is minimally metabolized, and a significant portion of the bioavailable drug is excreted unchanged into the bile. nih.govnih.gov This biliary excretion is mediated by the efflux transporters discussed previously, such as BCRP and P-glycoprotein. Once in the intestine, the unchanged this compound can be reabsorbed. nih.gov This recycling process is believed to be a major contributor to this compound's relatively high bioavailability and its prolonged duration of action, with a terminal half-life of approximately 11-12 hours. nih.govnih.govnih.gov The enterohepatic circulation of this compound can lead to multiple peaks in its plasma concentration-time profile. drugbank.com
The primary circulating metabolite of this compound is its lactone form, which is formed via glucuronidation by UGT1A3 and UGT2B7. biomol.comclinpgx.org This lactone can be converted back to the active acid form through hydrolysis, potentially contributing to the sustained therapeutic effect. clinpgx.org
Pharmacogenomic Influences on this compound Disposition
Inter-individual variability in the pharmacokinetics of this compound can be partly explained by genetic polymorphisms in genes encoding drug transporters.
Genetic Variants in Solute Carrier Organic Anion Transporter Family Member 1B1 (SLCO1B1) Gene
The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a crucial transporter for the hepatic uptake of many drugs, including statins. clinpgx.org Several single nucleotide polymorphisms (SNPs) in the SLCO1B1 gene have been identified that can alter the function of the OATP1B1 transporter. The most extensively studied variant is c.521T>C (p.Val174Ala; rs4149056), which leads to decreased transport activity. Another common variant is c.388A>G (p.Asn130Asp; rs2306283). nih.govclinpgx.org
Pleiotropic Effects: Investigation of Cholesterol Independent Mechanisms
Vascular Biology and Endothelial Function Modulation
Pitavastatin exerts a range of beneficial effects on the vasculature that are independent of its action on cholesterol synthesis. These pleiotropic effects are crucial for maintaining vascular homeostasis and preventing the progression of atherosclerosis. The drug's influence encompasses the enhancement of endothelial function, reduction of oxidative stress, and regulation of key signaling proteins that govern vascular cell behavior.
Enhancement of Endothelial Function and Nitric Oxide Bioavailability
This compound has been shown to improve endothelial function, a key factor in vascular health. One of the primary mechanisms is the enhancement of nitric oxide (NO) bioavailability. mdpi.com Statins, as a class, are known to upregulate the production and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. mdpi.com NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall. mdpi.com
Research indicates that even at low concentrations, this compound can activate eNOS through the PI3K-Akt pathway in endothelial cells. elpub.ru The beneficial effects of statins on cerebral ischemia have been shown to be mediated by NO, as these effects were not observed in eNOS gene knockout mice. mdpi.com Interestingly, studies have also demonstrated that this compound can exert protective effects against atherogenesis and ischemia even in the absence of a functional eNOS system. nih.govnih.gov In eNOS-deficient mice, this compound still attenuated plaque formation and improved hind-limb survival after ischemia, suggesting the activation of alternative, eNOS-independent protective pathways. nih.govnih.gov These pathways may involve the modulation of various other molecules, including AMP-activated protein kinase (AMPK). nih.gov
Attenuation of Oxidative Stress in Vascular Cells
Oxidative stress is a key contributor to endothelial dysfunction and the development of atherosclerosis. This compound has demonstrated significant antioxidant properties within vascular cells. nih.gov In animal models of hypercholesterolemia, this compound was found to inhibit aortic stiffness by reducing oxidative stress, an effect linked to the activation of Cu/Zn superoxide (B77818) dismutase (Cu/ZnSOD) and peroxisome proliferator-activated receptor γ (PPARγ). ahajournals.org
Further studies have shown that this compound effectively reduces tissue lipid peroxidation, a marker of oxidative damage, even without substantially altering plasma cholesterol levels. nih.gov In lean mice subjected to intermittent hypoxia, a condition known to induce oxidative stress, treatment with this compound suppressed the production of superoxide and the expression of 4-hydroxy-2-nonenal (4-HNE) proteins, which are markers of oxidative damage. nih.gov This antioxidant effect helped preserve the structure of the left ventricular myocardium and attenuated adverse cardiovascular remodeling. nih.govdocumentsdelivered.com
Table 1: Effects of this compound on Markers of Oxidative Stress
| Experimental Model | Key Finding | Observed Effect of this compound | Reference |
|---|---|---|---|
| Hypercholesterolemic Rabbits | This compound inhibits aortic stiffness. | Reduced aortic levels of reactive oxidative stress, nitrotyrosine, and iNOS. Restored Cu/ZnSOD activity. | ahajournals.org |
| Lean Mice with Intermittent Hypoxia | This compound attenuates left ventricular remodeling. | Suppressed expression of 4-HNE proteins and superoxide production in the myocardium. | nih.gov |
| Hypercholesterolemic Rabbits | This compound reverses endothelial dysfunction. | Decreased tissue lipid peroxidation. | nih.gov |
Regulation of Rho Family G Proteins and Downstream Signaling
The pleiotropic effects of this compound are closely linked to its ability to inhibit the synthesis of mevalonate (B85504), a precursor not only for cholesterol but also for isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). oup.comnih.gov These isoprenoids are essential for the post-translational modification (prenylation) and function of small GTP-binding proteins, including the Rho family. wikipedia.org The Rho family of GTPases, which includes RhoA, Rac, and Cdc42, are critical regulators of cytoskeletal dynamics, cell adhesion, and gene expression. mdpi.comwikipedia.org
By depleting GGPP, this compound inhibits the geranylgeranylation of Rho proteins, preventing their localization to the cell membrane and subsequent activation. oup.com This inhibition of the Rho/Rho-kinase (ROCK) signaling pathway is a central mechanism for many of this compound's cholesterol-independent effects. nih.gov For instance, research has shown that this compound-induced expression of thrombomodulin, an endothelial anticoagulant protein, is mediated by the inhibition of Rac and Cdc42. nih.gov Conversely, the inactivation of RhoA by this compound has been shown to decrease the expression of endothelial lipase (B570770). oup.comnih.gov
Modulation of Endothelial Lipase (EL) Expression and Activity
Endothelial lipase (EL) is a key enzyme that regulates the metabolism of high-density lipoprotein cholesterol (HDL-C), with higher EL activity generally associated with lower HDL-C levels. oup.comnih.gov this compound has been found to suppress the expression of EL in endothelial cells. oup.comnih.gov This effect contributes to its modest HDL-C-raising properties. oup.comoup.com
The mechanism for this suppression is directly tied to the inhibition of the RhoA signaling pathway. oup.comnih.gov Studies have demonstrated that the inhibitory effect of this compound on EL expression can be completely reversed by the addition of mevalonate or GGPP, confirming the involvement of isoprenoid-dependent pathways. oup.comnih.gov Furthermore, direct inhibition of RhoA or its downstream effector, ROCK, also leads to decreased EL levels. oup.comnih.gov Clinical data supports these in vitro findings, showing that treatment with this compound reduces plasma EL concentrations in patients with hypercholesterolemia. oup.comnih.gov
Table 2: Clinical Findings on this compound and Endothelial Lipase
| Patient Population | Number of Patients | Key Finding | Reference |
|---|---|---|---|
| Patients with hypercholesterolemia | 48 | This compound treatment reduced plasma EL levels and increased HDL-C levels. | oup.comnih.gov |
| Patients with cardiovascular diseases | 237 | Plasma EL levels were negatively associated with plasma HDL levels. | oup.com |
Angiogenesis and Arteriogenesis Promotion
This compound has been shown to promote angiogenesis (the formation of new capillaries) and arteriogenesis (the maturation of collateral arteries), which are vital processes for tissue repair and recovery from ischemia. nih.govnih.gov This effect is particularly important in the context of ischemic cardiovascular diseases.
A key mechanism underlying this compound-induced vascular growth is the activation of the Notch1 signaling pathway in endothelial cells. nih.govnih.gov This effect appears to be independent of the induction of Vascular Endothelial Growth Factor (VEGF), a classical pro-angiogenic factor. nih.govnih.gov
Research using a murine model of hindlimb ischemia demonstrated that this compound promoted blood flow recovery and increased the density of both capillaries and arterioles in wild-type mice, but not in mice with a mutation in the Notch1 gene. nih.govnih.gov this compound activates Notch1 signaling through a multi-step process:
It stimulates the PI3K/Akt pathway in endothelial cells. nih.govnih.gov
The activated Akt pathway then stimulates γ-secretase, an enzyme complex that cleaves and activates the Notch1 receptor. nih.govnih.gov
Activated Notch1 signaling leads to the upregulation of downstream targets such as Hes-1 and the arterial marker ephrinB2, promoting endothelial cell proliferation, tube formation, and arteriogenesis. nih.govnih.gov
This Akt-dependent activation of Notch1 signaling provides a distinct pathway through which this compound enhances revascularization in ischemic tissues. nih.gov
Crosstalk with PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival. youtube.com Research indicates that this compound can modulate this pathway, contributing to its diverse cellular effects. In endothelial cells, this compound has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide (NO) production. nih.gov This activation of eNOS is a post-transcriptional event, as this compound did not increase eNOS mRNA expression levels. nih.gov
Conversely, in other contexts such as liver fibrosis and cancer, this compound has been found to suppress the PI3K/Akt pathway. cu.edu.egnih.gov In a rat model of thioacetamide (B46855) (TAA)-induced liver fibrosis, this compound treatment led to the downregulation of the PI3K/Akt signaling pathway, which was associated with its hepato-protective effects. cu.edu.egnih.gov This inhibition of PI3K/Akt signaling is considered a therapeutic approach for liver fibrosis as it can prevent liver damage and reduce collagen deposition. cu.edu.eg Furthermore, in lung cancer cells, this compound has been shown to suppress the PI3K/Akt/mTOR signaling cascade, which contributes to its anti-tumor and anti-angiogenic properties. nih.gov The modulation of the PI3K/Akt pathway by this compound appears to be cell-type and context-dependent, playing a role in both vasculoprotective and anti-proliferative mechanisms.
Expression of Pro-Angiogenic and Arteriogenic Markers (e.g., Hes-1, EphrinB2)
This compound has been demonstrated to influence the expression of key markers involved in angiogenesis (the formation of new blood vessels) and arteriogenesis (the maturation of arteries). In a murine hindlimb ischemia model, this compound was found to activate the Notch1 signaling pathway downstream of PI3K/Akt. nih.gov This activation led to an increased expression of the Notch1 downstream target, Hes-1, and the arterial marker, ephrinB2. nih.gov The upregulation of these markers by this compound promotes arteriogenesis without inducing Vascular Endothelial Growth Factor (VEGF). nih.gov
EphrinB2, a transmembrane ligand for Eph receptor tyrosine kinases, is a marker for arterial endothelial cells and plays a role in encouraging cell motility and sprouting during angiogenesis. mdpi.com The interplay between EphB4 on tumor cells and vascular ephrin-B2 can regulate tumor growth by stimulating angiogenesis. nih.gov this compound's ability to augment ephrinB2 expression highlights a specific mechanism through which it may enhance the development and maturation of collateral arteries in ischemic tissues. nih.gov
Anti-Inflammatory and Immunomodulatory Mechanisms
This compound exhibits significant anti-inflammatory and immunomodulatory properties that are independent of its cholesterol-lowering effects. These actions are mediated through its influence on various signaling pathways and the production of inflammatory molecules.
Suppression of Pro-Inflammatory Cytokine Production (e.g., IL-2, IFN-γ, IL-6, TNF-α)
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of several pro-inflammatory cytokines. nih.gov In studies using activated human T-cells, this compound demonstrated stronger inhibitory effects on the production of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) compared to other statins like atorvastatin (B1662188) and rosuvastatin (B1679574). nih.govnih.gov This suppression occurs in a dose-dependent manner at both the protein and mRNA levels. nih.gov For instance, this compound was shown to dose-dependently downregulate the mRNA expression of IL-2, IL-6, IFN-γ, and TNF-α in primary T cells stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) plus ionomycin. nih.gov
In other cell types, such as human bronchial epithelial cells, this compound has also been shown to inhibit the secretion of IL-6 and IL-8. nih.gov In hepatocellular carcinoma cells, this compound was found to decrease IL-6 production induced by TNF-α. nih.gov This broad suppression of key inflammatory mediators underscores the potent immunomodulatory capacity of this compound. nih.govalliedacademies.org
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in Activated Human T-Cells
| Cytokine | Effect of this compound | Level of Evidence |
| IL-2 | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |
| IFN-γ | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |
| IL-6 | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |
| TNF-α | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular responses to a variety of external stimuli, including inflammation. nih.gov Research has revealed that this compound selectively modulates these pathways. Specifically, this compound has been shown to inhibit the signaling pathways of extracellular signal-regulated kinase (ERK) and p38 MAPK in activated human T-cells. nih.govnih.gov This inhibitory effect was observed through the suppression of ERK and p38 phosphorylation. nih.govresearchgate.net
Importantly, this compound's effect is selective, as it did not significantly suppress the c-Jun N-terminal kinase (JNK) pathway in the same experimental models. nih.govnih.gov The suppression of the ERK and p38 pathways is a key mechanism underlying this compound's ability to downregulate the secretion of pro-inflammatory cytokines. nih.gov In human vascular smooth muscle cells, this compound was also found to attenuate signaling cascades associated with ERK1/2. nih.gov
Inhibition of Activating Protein-1 (AP-1) DNA Binding and Transcriptional Activity
Activating Protein-1 (AP-1) is a transcription factor that plays a dominant role in the synthesis of several pro-inflammatory cytokines. nih.gov Molecular investigations have demonstrated that this compound effectively reduces both the DNA-binding and transcriptional activities of AP-1. nih.govnih.gov In stimulated T-cells, this compound was shown to suppress the DNA-binding activity of AP-1. nih.gov Furthermore, in transient transfection assays, this compound significantly downregulated the transcriptional activity of an AP-1 promoter-encoded luciferase reporter. nih.gov This inhibition of AP-1 activity is a critical downstream effect of the suppression of the ERK/p38 MAPK signaling pathways and is a central component of this compound's immunomodulatory action on human T-cells. nih.gov
Investigation of Nuclear Factor-κB (NFκB) Signaling Modulation
The role of this compound in modulating Nuclear Factor-κB (NFκB) signaling appears to be complex and potentially context-dependent. Several studies suggest that this compound can inhibit NFκB activation. For example, in hepatocellular carcinoma cells, a low dose of this compound was found to inhibit the nuclear expression of the NFκB p65 subunit induced by TNF-α and decrease the DNA binding activity of NFκB. nih.gov Similarly, in a rat model of liver fibrosis, this compound treatment was associated with the downregulation of the NF-κB signaling pathway, contributing to its anti-inflammatory and hepato-protective effects. cu.edu.egnih.gov In human breast cancer cells, this compound has also been shown to inhibit TNF-α-induced NF-κB activation. spandidos-publications.com
However, one study investigating activated human T-cells found that this compound did not affect the phosphorylation of IκBα induced by PMA plus ionomycin. nih.gov The phosphorylation of IκBα is a key step that promotes the translocation of the NFκB p65/50 subunit to the nucleus and subsequent transcriptional activity. nih.gov This particular study concluded that this compound's downregulation of pro-inflammatory cytokine secretion occurs through the MAPK pathways, but not through NFκB signaling in that specific cellular context. nih.gov These differing findings suggest that this compound's effect on the NFκB pathway may vary depending on the cell type and the inflammatory stimulus used in the experimental model.
Effects on Macrophage Activation and Monocyte Adhesion/Migration
This compound significantly influences the inflammatory processes central to atherosclerosis by modulating the behavior of key immune cells. Research indicates that this compound can reduce monocyte adhesion to endothelial cells, a critical early step in plaque formation, through the inhibition of the Rho GTPase pathway. ahajournals.org It has been shown to decrease the expression of cell adhesion molecules and pro-inflammatory chemokines such as monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov Nanoparticle-mediated delivery systems have demonstrated that targeting this compound directly to monocytes and macrophages effectively reduces MCP-1 expression and subsequent macrophage accumulation in aortic lesions. nih.gov
Further investigation into its anti-inflammatory mechanisms reveals that this compound has a potent inhibitory effect on the TRIF/IRF3/IFN-β signaling pathway in Toll-like receptor 4 (TLR4)-stimulated macrophages. This leads to a reduction in the secretion of inflammatory mediators including MCP-1, nitric oxide (NO), and interleukin-6 (IL-6). mdpi.com However, the immunomodulatory effects are complex; some studies have noted that pre-treating THP-1 monocytes with this compound can lead to an increased production of interleukin-1β (IL-1β) upon stimulation with lipopolysaccharide (LPS). oup.comoup.com
Table 1: Effects of this compound on Macrophage and Monocyte Activity
| Cell Type | Stimulus | Effect of this compound | Key Mediators/Pathways Affected | Reference |
|---|---|---|---|---|
| Endothelial Cells/Monocytes | - | Reduced monocyte adhesion | Inhibition of Rho GTPase pathway | ahajournals.org |
| Monocytes/Macrophages | Angiotensin II | Reduced macrophage accumulation and MCP-1 expression | MCP-1 | nih.gov |
| RAW264 Macrophages | TLR4 Stimulation | Decreased secretion of MCP-1, NO, IL-6 | Inhibition of TRIF/IRF3/IFN-β pathway | mdpi.com |
| THP-1 Monocytes | LPS | Increased production of IL-1β | - | oup.comoup.com |
Anti-Atherosclerotic Properties
This compound's impact on the development and progression of atherosclerosis is multifaceted, involving direct actions on the components of the atherosclerotic plaque.
Impact on Foam Cell Formation
The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This compound has been shown to directly inhibit this process. It effectively curtails macrophage foam cell formation induced by remnant lipoproteins (RLPs). ahajournals.orgnih.gov This action is significantly mediated by the downregulation of the apolipoprotein B48 receptor (apoB48R), which is involved in the uptake of these atherogenic lipoproteins. ahajournals.orgnih.gov In one study, pretreating THP-1 macrophages with this compound resulted in a 56% reduction in triglyceride accumulation induced by RLPs. nih.gov
Furthermore, this compound decreases the cellular content of cholesteryl esters in macrophages in a dose-dependent fashion. nih.gov This effect appears to be independent of its primary HMG-CoA reductase inhibitory action and is instead attributed to an increase in the activity of neutral cholesterol esterase (NCEase). nih.gov this compound also modulates the expression of scavenger receptors, notably decreasing the expression of CD36 by influencing the phosphorylation and activity of peroxisome proliferator-activated receptor-γ (PPARγ). ahajournals.org This reduces the uptake of oxidized low-density lipoprotein (OxLDL), a key driver of foam cell formation. ahajournals.org
Stabilization of Atherosclerotic Plaques
For established atherosclerotic lesions, stability is a more critical factor than size in preventing acute coronary events. This compound contributes to plaque stabilization through several mechanisms. Clinical studies using intravascular imaging techniques have provided direct evidence of these effects. Treatment with this compound has been shown to induce favorable changes in plaque morphology, including an increase in the thickness of the protective fibrous cap and a decrease in the lipid volume within the plaque. nih.govspringermedicine.comunimib.it
Influence on Thrombogenic Response and Platelet Activation Markers
The rupture of an unstable atherosclerotic plaque can lead to thrombus formation and acute cardiovascular events. This compound shifts the vascular environment towards a less thrombogenic state. It has been shown to decrease markers of platelet activation, such as platelet-derived microparticles. nih.gov The drug also favorably alters the balance of factors involved in coagulation and fibrinolysis.
Table 2: this compound's Effect on Thrombotic and Fibrinolytic Proteins
| Protein | Cell Type | Effect of this compound | Outcome | Reference |
|---|---|---|---|---|
| Tissue Factor (TF) | Human Monocytes (U-937) | Reduced expression | Anti-thrombotic | nih.gov |
| Plasminogen Activator Inhibitor-1 (PAI-1) | HUVEC, Aortic SMC | Reduced expression and release | Pro-fibrinolytic | nih.gov |
| Tissue-type Plasminogen Activator (t-PA) | HUVEC, Aortic SMC | Enhanced expression and secretion | Pro-fibrinolytic | nih.gov |
| Thrombomodulin | Endothelial Cells | Induced expression | Anti-thrombotic | nih.gov |
Cellular and Molecular Signaling Beyond Lipid Pathways
The pleiotropic effects of this compound are rooted in its ability to modulate fundamental cellular signaling cascades and gene expression profiles.
Regulation of Gene and MicroRNA Expression Profiles (e.g., ApoAI, ABCA1)
This compound's influence extends to the genetic and post-transcriptional regulation of proteins central to lipid metabolism and transport.
Gene Expression (ApoAI and ABCA1): this compound has a notable impact on apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). In liver-derived HepG2 cells, this compound dose-dependently increases the expression of both ApoA-I mRNA and protein, an effect that is more potent than that observed with simvastatin (B1681759) or atorvastatin. nih.gov This induction is dependent on the inhibition of HMG-CoA reductase and is linked to the suppression of the Rho signaling pathway. nih.govnatap.org
The regulation of ATP-binding cassette transporter A1 (ABCA1), a crucial protein for cholesterol efflux from cells to ApoA-I, is more complex and appears to be cell-type specific. In hepatic cells, this compound has been shown to increase ABCA1 mRNA levels, which helps protect ApoA-I from degradation and promotes HDL formation. nih.govnatap.orgnih.gov This upregulation in the liver may be mediated by peroxisome proliferator-activated receptor α (PPARα). nih.gov In stark contrast, studies using macrophage cell lines (RAW264.7 and THP-1) have reported that this compound decreases the expression of ABCA1 mRNA. nih.govnih.gov This suggests a differential regulatory mechanism in peripheral cells compared to the liver.
MicroRNA Expression: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are emerging as key players in atherosclerosis. This compound can modulate the expression of various miRNAs. For instance, it has been shown to regulate Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells via its effect on miR-126. nih.gov In macrophages loaded with oxidized LDL, treatment with this compound leads to a significant alteration in the miRNA landscape, with one study identifying 122 upregulated and 107 downregulated miRNAs. nih.gov The complex regulation of ABCA1 by this compound in macrophages may be mediated, in part, by its influence on miRNAs such as miR-33a and miR-33b, which are known to target ABCA1. nih.gov
Table 3: Summary of this compound's Effects on Gene and MicroRNA Expression
| Molecule | Cell Type | Effect of this compound | Potential Mechanism | Reference |
|---|---|---|---|---|
| ApoA-I | HepG2 (Liver) | Increased expression | HMG-CoA reductase inhibition, Rho suppression | nih.govnatap.org |
| ABCA1 | HepG2 (Liver) | Increased expression | HMG-CoA reductase inhibition, PPARα activation | natap.orgnih.gov |
| ABCA1 | RAW264.7, THP-1 (Macrophages) | Decreased expression | miRNA modulation (e.g., miR-33) | nih.govnih.gov |
| miR-126 | Endothelial Cells | Modulated expression | - | nih.gov |
| Global miRNA Profile | THP-1 (Macrophages) | Altered (122 up, 107 down) | - | nih.gov |
Modulation of PI3K/AKT/mTOR and AMPK Signaling Cascades
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Conversely, the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway acts as a cellular energy sensor, and its activation generally leads to the inhibition of anabolic processes and the promotion of catabolism. Research has demonstrated that this compound can exert its effects by modulating both of these crucial pathways.
In the context of cancer biology, this compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade. Studies in lung cancer cells have revealed that this compound can inhibit the phosphorylation of key components of this pathway, including Akt and the downstream effector S6 ribosomal protein. nih.gov This inhibitory action on the PI3K/AKT/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells. researchgate.net The mechanism is linked to the inhibition of protein prenylation, a key step in cholesterol biosynthesis that is also crucial for the function of small GTP-binding proteins like Ras, which are upstream activators of the PI3K/AKT pathway. nih.govresearchgate.net
Concurrently, this compound has been found to activate the AMPK signaling pathway. In oral squamous cell carcinoma cells, treatment with this compound leads to an increase in the phosphorylation of AMPK. biruni.edu.tr The activation of AMPK is a key event that can trigger a cascade of downstream effects, including the modulation of other signaling pathways and the induction of apoptosis.
The dual ability of this compound to inhibit the pro-growth PI3K/AKT/mTOR pathway and activate the catabolic AMPK pathway underscores a significant aspect of its pleiotropic effects. This coordinated regulation can shift the cellular balance away from proliferation and towards a state of reduced growth and, in some cases, programmed cell death.
Table 1: Effect of this compound on PI3K/AKT/mTOR and AMPK Signaling Components This table is interactive. You can sort and filter the data.
| Cell Line | This compound Concentration | Target Protein | Observed Effect | Reference |
|---|---|---|---|---|
| H358 (NSCLC) | 8 µM | p-Akt | Decreased phosphorylation | nih.gov |
| HLT-EC | 8 µM | p-Akt | Decreased phosphorylation | nih.gov |
| H358 (NSCLC) | 8 µM | p-S6 | Decreased phosphorylation | nih.gov |
| HLT-EC | 8 µM | p-S6 | Decreased phosphorylation | nih.gov |
| SCC15 (OSCC) | Dose-dependent | p-Akt | Decreased phosphorylation | researchgate.net |
| SCC15 (OSCC) | Dose-dependent | p-AMPK | Increased phosphorylation | researchgate.net |
| Ca Ski (Cervical Cancer) | Not specified | PI3K/AKT | Inhibition | nih.gov |
Effects on Adenosine Monophosphate-Activated Protein Kinase (AMPK) and Forkhead Box Protein O3a (FOXO3a)
The interplay between AMPK and the Forkhead Box Protein O3a (FOXO3a) is a critical axis in the regulation of cellular fate. FOXO3a is a transcription factor that, when active, can promote the expression of genes involved in apoptosis and cell cycle arrest. Its activity is tightly regulated by phosphorylation, primarily through the AKT and AMPK pathways.
Research has elucidated that this compound can induce apoptosis in certain cancer cells by modulating the AMPK/FOXO3a axis. In oral squamous cell carcinoma (OSCC) cells, specifically the SCC15 cell line, this compound treatment leads to the activation of AMPK. biruni.edu.trnih.gov Activated AMPK can then directly or indirectly influence the phosphorylation status of FOXO3a.
Simultaneously, this compound has been shown to inhibit the activity of AKT, a kinase that phosphorylates and inactivates FOXO3a by promoting its sequestration in the cytoplasm. biruni.edu.trnih.gov The dual action of this compound—activating AMPK and inhibiting AKT—results in the dephosphorylation and subsequent nuclear translocation of FOXO3a. biruni.edu.trnih.goveuropeanreview.org Once in the nucleus, FOXO3a can bind to the promoter regions of its target genes, such as PUMA (p53 upregulated modulator of apoptosis), leading to the induction of apoptosis. biruni.edu.trnih.goveuropeanreview.org
This mechanism highlights a sophisticated level of regulation by this compound, where it converges on the key signaling nodes of AMPK and AKT to unleash the pro-apoptotic function of FOXO3a. This effect has been observed to be cell-type specific, as not all OSCC cell lines exhibit the same response to this compound. biruni.edu.trnih.gov
Table 2: Research Findings on this compound's Effect on the AMPK/FOXO3a Axis This table is interactive. You can sort and filter the data.
| Cell Line | This compound Treatment | Effect on AMPK | Effect on Akt | Effect on FOXO3a | Downstream Effect | Reference |
|---|---|---|---|---|---|---|
| SCC15 (OSCC) | Dose-dependent | Increased phosphorylation | Decreased phosphorylation | Increased nuclear translocation and phosphorylation | Upregulation of PUMA, induction of apoptosis | biruni.edu.trnih.gov |
| SCC4 (OSCC) | Not specified | No significant change | No significant change | No significant change | No significant effect on apoptosis | biruni.edu.trnih.gov |
| Vincristine-resistant B-cell ALL | Not specified | Not specified | Not specified | Increased protein-signaling changes for FoxO3a/Puma | Induction of apoptosis | mdpi.com |
| SCC15 and SW480 | Time-dependent | Not specified | Not specified | Increased protein expression and nuclear translocation | Induction of apoptosis | nih.gov |
Investigation of Novel Therapeutic Applications and Mechanisms Preclinical Focus
Anti-Neoplastic Mechanisms
Pitavastatin exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and promoting programmed cell death, known as apoptosis, in cancer cells.
This compound has been shown to block the progression of cancer cells through the cell cycle, a critical process for tumor growth. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. A common mechanism observed is the arrest of cells in the G1 phase of the cell cycle.
In studies involving liver cancer cell lines, such as Huh-7, treatment with this compound led to a significant arrest of cells in the G1 phase. dovepress.com This G1 phase arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. dovepress.com Similarly, in cervical cancer cell lines like Ca Ski and HeLa, this compound induced cell cycle arrest in the G0/G1 phase. nih.govnih.gov Research on pancreatic cancer cells also demonstrated that the combination of this compound and gemcitabine (B846) led to G1/S phase arrest. mdpi.com Furthermore, studies on freshly stimulated T cells showed that this compound blocked cell-cycle progression. researchgate.net The induction of G1/S phase arrest was also identified as a primary anticancer mechanism in HepG2 cancer cells. researchgate.net
Table 1: Effect of this compound on Cell Cycle Arrest in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Liver Cancer | Huh-7 | G1 phase arrest | dovepress.com |
| Cervical Cancer | Ca Ski, HeLa | G0/G1 phase arrest | nih.govnih.gov |
| Pancreatic Cancer | - | G1/S phase arrest (in combination with gemcitabine) | mdpi.com |
| Hepatocellular Carcinoma | HepG2 | G1/S phase arrest | researchgate.net |
| T-cell Lymphoma | - | Blocked cell-cycle progression | researchgate.net |
A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. This compound has demonstrated the ability to trigger this process through multiple intrinsic pathways.
Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. This compound treatment has been shown to activate several key caspases in various cancer cell lines.
In oral squamous cell carcinoma (OSCC) cells (SCC15) and colon cancer cells (SW480), this compound treatment led to an increase in caspase-3/7 activity. nih.govfrontiersin.org This was accompanied by a significant, dose-dependent increase in the cleaved forms of caspase-9 and caspase-3. nih.gov Similarly, in human cervical cancer cells (HeLa), this compound induced the expression of active caspase-9 and caspase-3. nih.govresearchgate.netbohrium.com Studies on liver cancer cells also revealed that this compound promoted the cleavage of caspase-9 and caspase-3. dovepress.com Furthermore, in cervical cancer cell lines (Ca Ski, HeLa, and C-33 A), this compound induced apoptosis through the activation of cleaved caspase-3. nih.govnih.gov
Table 2: this compound-Induced Caspase Activation in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line(s) | Activated Caspases | Reference(s) |
|---|---|---|---|
| Oral Squamous Cell Carcinoma | SCC15 | Caspase-3, Caspase-7, Caspase-9 | nih.govfrontiersin.orgnih.gov |
| Colon Cancer | SW480 | Caspase-3, Caspase-7, Caspase-9 | nih.govfrontiersin.org |
| Cervical Cancer | HeLa | Caspase-3, Caspase-9 | nih.govresearchgate.netbohrium.com |
| Liver Cancer | Huh-7, SMMC7721 | Caspase-3, Caspase-9 | dovepress.com |
| Cervical Cancer | Ca Ski, HeLa, C-33 A | Cleaved Caspase-3 | nih.govnih.gov |
The Bcl-2 family of proteins are critical regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins can determine a cell's fate. This compound has been found to shift this balance in favor of apoptosis.
In cervical cancer cells, this compound treatment resulted in the activation of the pro-apoptotic protein Bax and the inactivation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This modulation of Bcl-2 family proteins contributes to the induction of the intrinsic apoptotic pathway. nih.govresearchgate.net The Bcl-2 family proteins are known to be key regulators of apoptosis, and their modulation can overcome cancer cell resistance to chemotherapy. nih.govoncotarget.com
The tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27 are crucial for regulating the cell cycle and apoptosis. While some statins have been shown to act through p53-dependent pathways, this compound can also induce anti-cancer effects independently of p53. mdpi.comnih.gov
In cervical cancer cells (Ca Ski, HeLa, and C-33 A), this compound treatment significantly increased the expression of the CDK inhibitor p27KIP1. nih.gov This protein plays a role in inhibiting cell cycle progression and promoting apoptosis. nih.gov In pancreatic cancer, the combination of this compound and gemcitabine upregulated the expression of both p21 and p27. mdpi.com The upregulation of these CDK inhibitors contributes to the G1 phase cell cycle arrest observed with this compound treatment. dovepress.com
The Forkhead box O3 (FOXO3a) protein is a transcription factor that can induce apoptosis by upregulating its target genes, including PUMA (p53 upregulated modulator of apoptosis). This compound has been shown to activate this specific apoptotic pathway.
In oral squamous cell carcinoma cells (SCC15), this compound treatment induced the nuclear translocation of FOXO3a. nih.govnih.govresearchgate.net This activation of FOXO3a leads to the upregulation of PUMA, which in turn plays a role in this compound-induced intrinsic apoptosis. nih.govnih.govresearchgate.net The activation of the FOXO3a/PUMA apoptotic axis is a key mechanism underlying the anti-cancer effects of this compound in OSCC. nih.govnih.govresearchgate.net Furthermore, studies in both oral cancer (SCC15) and colon cancer (SW480) cells have shown that this compound can increase apoptosis in a FOXO3a-dependent manner. nih.govfrontiersin.orgresearchgate.net
Inhibition of Tumor Growth and Colony Formation
Preclinical research has demonstrated the potent ability of this compound to inhibit the growth and proliferation of various cancer cell lines. Studies have shown that this compound can suppress tumor progression and the formation of cancer cell colonies in a dose-dependent manner.
In cervical cancer, for instance, treatment with this compound has been shown to significantly reduce the colony-forming ability of Ca Ski, HeLa, and C-33 A cells. A study reported that at a concentration of 5 µM, this compound reduced colony numbers in Ca Ski cells by 19%, in HeLa cells by 87%, and in C-33 A cells by 73%. At a higher concentration of 10 µM, the reduction was even more pronounced: 49% in Ca Ski cells, 99% in HeLa cells, and 88% in C-33 A cells. Furthermore, in a xenograft model using C-33 A cervical cancer cells, oral administration of this compound at 10 mg/kg resulted in a significant inhibition of tumor growth, with a reported tumor growth inhibition rate of 38.6%. The average tumor weight in the this compound-treated group was also significantly lower compared to the control group.
The inhibitory effects of this compound on tumor growth are not limited to cervical cancer. Research on liver cancer cells, specifically Huh-7 and SMMC7721 cell lines, has also shown that this compound can dramatically prohibit their growth and colony formation. In vivo studies with tumor-bearing mice have further corroborated these findings, showing that this compound can decrease tumor growth and improve survival rates. Similarly, in a mouse model of mammary tumors using 4T1.2 cells, daily injections of 2 mg/kg this compound led to a significant reduction in both tumor size and weight. The anti-proliferative effects of this compound have also been observed in ovarian cancer cells, where it inhibited growth in both monolayer and spheroid cultures. The underlying mechanisms for these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Inhibition of Cervical Cancer Colony Formation by this compound
| Cell Line | This compound Concentration | Reduction in Colony Number |
|---|---|---|
| Ca Ski | 5 µM | 19% |
| Ca Ski | 10 µM | 49% |
| HeLa | 5 µM | 87% |
| HeLa | 10 µM | 99% |
| C-33 A | 5 µM | 73% |
| C-33 A | 10 µM | 88% |
Modulation of Cancer-Related Signaling Pathways (e.g., Ras/Raf/MEK, PI3K/AKT/mTOR, MET Signaling)
This compound exerts its anticancer effects in part by modulating key signaling pathways that are frequently dysregulated in cancer. Research has shown that this compound can interfere with the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, both of which are crucial for cancer cell proliferation, survival, and angiogenesis.
In the context of lung cancer, this compound has been shown to inhibit both cancer cells and tumor-associated endothelial cells by suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling. This dual action on both tumor cells and their blood supply may contribute to its potent anti-tumor efficacy. Similarly, in cervical cancer cells, this compound has been found to induce apoptosis and slow migration by mediating the PI3K/AKT and MAPK (including JNK, p38, and ERK1/2) pathways.
Further investigation into the molecular mechanisms of this compound has revealed its ability to affect other related pathways. For example, in a model of vincristine-resistant B-cell acute lymphoblastic leukemia, this compound treatment led to changes in protein signaling for AMP-activated protein kinase/FoxO3a/Puma, while the protective AKT-mediated pathway was not activated. In lung cancer cells with acquired resistance to EGFR-TKIs, this compound was found to inhibit the YAP/AKT/BAD-BCL-2 signaling pathway, thereby promoting apoptosis.
Cancer-Related Signaling Pathways Modulated by this compound
| Signaling Pathway | Cancer Type | Effect | Reference |
|---|---|---|---|
| Ras/Raf/MEK | Lung Cancer | Suppression | |
| PI3K/Akt/mTOR | Lung Cancer | Suppression | |
| PI3K/AKT | Cervical Cancer | Mediation of apoptosis and slowed migration | |
| MAPK (JNK, p38, ERK1/2) | Cervical Cancer | Mediation of apoptosis and slowed migration | |
| AMPK/FoxO3a/Puma | B-Cell Acute Lymphoblastic Leukemia (Vincristine-Resistant) | Activation of cell death pathway | |
| YAP/AKT/BAD-BCL-2 | Lung Cancer (EGFR-TKI Resistant) | Inhibition |
Investigation of Epigenetic Modifications and Sensitization to Chemotherapy
Emerging evidence suggests that the anticancer properties of statins, including this compound, may extend to the realm of epigenetics. Epigenetic modifications, such as DNA methylation and histone alterations, are critical regulatory processes that can be dysregulated in cancer. Some studies indicate that statins can influence these epigenetic mechanisms. For instance, research has pointed to the ability of statins to modulate epigenetics by altering CpG methylation. While the direct effects of this compound on specific histone modifications are still an area of active investigation, the broader class of statins has been shown to affect the acetylation of nuclear proteins, suggesting a potential role in modifying chromatin structure.
A significant area of preclinical investigation is the potential for this compound to sensitize cancer cells to conventional chemotherapy. This is particularly relevant for drug-resistant cancers. Studies have shown that this compound can be effective in chemo
Comparative Preclinical Pharmacology and Mechanistic Studies
Relative Potency in HMG-CoA Reductase Inhibition Compared to Other Statins (e.g., Atorvastatin (B1662188), Rosuvastatin (B1679574), Simvastatin (B1681759), Pravastatin)
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.net Its inhibitory activity is a key determinant of its low-density lipoprotein cholesterol (LDL-C) lowering efficacy.
In vitro studies have demonstrated that this compound exhibits a high affinity for HMG-CoA reductase. qeios.com When compared to other statins, this compound's potency in inhibiting cholesterol synthesis in vitro has been shown to be greater than some widely used statins. nih.gov For instance, in isolated rat liver microsomes, this compound inhibited HMG-CoA reductase activity with a half-maximal inhibitory concentration (IC50) of 6.8 nmol/L, indicating a higher potency than both simvastatin and pravastatin (B1207561) in this specific assay. nih.gov
From a clinical efficacy perspective, which reflects in vivo potency, this compound has demonstrated comparable or greater LDL-C reduction at lower doses compared to some other statins. researchgate.net Studies have shown that this compound is non-inferior to atorvastatin in lowering LDL-C at comparable dosages. researchgate.net Furthermore, it has shown greater LDL-C reduction compared to simvastatin and pravastatin. qeios.com Specifically, this compound at a dose of 4 mg has been shown to be approximately equivalent to atorvastatin 20 mg and rosuvastatin 10 mg in terms of LDL-C lowering. actapharmsci.com
Table 1: Comparative Potency of Various Statins in HMG-CoA Reductase Inhibition
| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition |
|---|---|
| This compound | 6.8 |
| Atorvastatin | 8 |
| Rosuvastatin | 5 |
| Simvastatin | 11.2 |
| Pravastatin | 44.1 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and can vary based on the specific experimental conditions. The data presented is a representative compilation from various sources.
Differential Effects on LDL Receptor Induction and Cholesterol Synthesis in vitro
The primary mechanism by which statins lower plasma LDL-C is by inhibiting hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes. This leads to increased clearance of LDL particles from the circulation.
In vitro studies have indicated that this compound is a potent inducer of LDL receptor expression. ovid.com Research suggests that this compound may be more effective at inducing LDL receptor expression and activity than any other statin. nih.gov This enhanced induction of LDL receptors contributes significantly to its efficacy in lowering LDL-C levels.
The inhibition of cholesterol synthesis by this compound has been demonstrated in various in vitro models. In a human hepatoma cell line, this compound showed a high affinity for HMG-CoA reductase, further supporting its potent inhibitory effect on cholesterol synthesis. nih.gov
Comparative Analysis of Metabolic Pathways and Transporter Interactions with Other Statins
A key distinguishing feature of this compound is its metabolic profile. Unlike many other statins, such as atorvastatin and simvastatin, which are extensively metabolized by the cytochrome P450 (CYP) 3A4 isoenzyme, this compound undergoes minimal metabolism by CYP enzymes. actapharmsci.comresearchgate.net It is only slightly metabolized by CYP2C9. researchgate.net This characteristic reduces the potential for drug-drug interactions with medications that are inhibitors or inducers of the CYP3A4 pathway. actapharmsci.com
The disposition of statins is also heavily influenced by drug transporters. This compound is a substrate for organic anion-transporting polypeptide 1B1 (OATP1B1), which is responsible for its uptake into hepatocytes. nih.govpharmacytimes.com It is also a substrate for the efflux transporter, breast cancer resistance protein (BCRP). nih.govresearchgate.net Genetic variations in the genes encoding these transporters can affect the pharmacokinetics of this compound. nih.gov
Compared to rosuvastatin, which is also a substrate for both OATP1B1 and BCRP, this compound appears to be a more sensitive and selective clinical probe for OATP1B1 activity. nih.gov This suggests that OATP1B1 plays a more dominant role in the hepatic uptake of this compound compared to rosuvastatin. nih.gov
Table 2: Comparative Metabolic and Transporter Characteristics of Statins
| Statin | Primary CYP450 Metabolism | Key Transporters Involved |
|---|---|---|
| This compound | Minimal (CYP2C9) | OATP1B1, BCRP |
| Atorvastatin | CYP3A4 | OATP1B1, P-gp, BCRP |
| Rosuvastatin | Minimal (CYP2C9) | OATP1B1, BCRP |
| Simvastatin | CYP3A4 | OATP1B1 |
| Pravastatin | Not significantly metabolized by CYP450 | OATP1B1 |
This table provides a simplified overview. The involvement of transporters can be complex and may include others not listed.
Comparison of Specific Pleiotropic Mechanisms across Statin Class Members
Beyond their lipid-lowering effects, statins exhibit a range of so-called "pleiotropic" effects that may contribute to their cardiovascular benefits. These effects include improvements in endothelial function, anti-inflammatory actions, and antioxidant properties.
This compound has demonstrated several distinct pleiotropic effects. nih.govnih.gov One notable effect is its ability to increase high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.gov Some studies suggest that this compound may lead to greater increases in HDL-C compared to atorvastatin. nih.gov The mechanism for this may involve the stimulation of apolipoprotein A-I production. lipidcenter.com
In terms of anti-inflammatory effects, this compound has been shown to attenuate inflammation-mediated processes in human saphenous vein endothelial cells. europeanreview.org A comparative study suggested that this compound was more effective than atorvastatin in reducing the levels of certain pro-inflammatory cytokines in this in vitro model. europeanreview.org Furthermore, this compound has been associated with a neutral or even beneficial effect on glucose metabolism, with a lower incidence of new-onset diabetes reported in some observational studies compared to other statins. actapharmsci.com This may be linked to its ability to increase plasma levels of adiponectin, a hormone with insulin-sensitizing properties. actapharmsci.com
Animal Model Specificity and Translational Relevance for Comparative Studies
Preclinical studies in animal models are crucial for elucidating the mechanisms of action and comparative efficacy of statins. However, the choice of animal model is critical for translational relevance to human physiology and disease.
Rabbits, mice, and rats are commonly used models in statin research. nih.gov A systematic review of animal studies found that statins effectively lowered total cholesterol across these species, though the magnitude of the effect varied, with rabbits showing the largest reduction. nih.gov The cholesterol-lowering effect was more pronounced in animals on a high-cholesterol diet. nih.gov
Specific to this compound, studies in Dahl salt-sensitive rats, a model of hypertension and heart failure, have shown that this compound can improve cardiac function and remodeling, independent of its blood pressure-lowering effects. oup.com These cardioprotective effects were associated with increased phosphorylation of Akt and endothelial nitric oxide synthase (eNOS). oup.com In a hyperlipidemic type 2 diabetes mouse model, a combination of this compound and L-glutamine was shown to ameliorate the condition. mdpi.com
The translational relevance of these findings is an area of ongoing research. While animal models provide valuable insights into the potential mechanisms of statins, differences in lipid metabolism and the pathophysiology of atherosclerosis between animals and humans necessitate careful interpretation of the data.
Methodological Approaches in Pitavastatin Research
In Vitro Experimental Models
Cell Culture Systems
In vitro studies employing a range of human cell lines have been instrumental in elucidating the pleiotropic effects of pitavastatin beyond its lipid-lowering capabilities. These models have facilitated research into its anti-cancer, anti-inflammatory, and other cellular activities.
Human hepatoma cell lines, such as HepG2, are a cornerstone of in vitro research into the hepatic effects of statins. Studies using HepG2 cells have demonstrated that this compound can dose-dependently induce the expression of apolipoprotein A-I (apoA-I) mRNA and protein. mdpi.com This effect is dependent on the inhibition of HMG-CoA reductase, as the addition of mevalonate (B85504) reverses it. mdpi.com Research has shown that this compound is more efficient at inducing apoA-I than simvastatin (B1681759) and atorvastatin (B1662188). mdpi.com Furthermore, this compound has been found to increase the mRNA levels of CYP7A1, the rate-limiting enzyme in bile acid synthesis, suggesting a mechanism for its potent low-density lipoprotein cholesterol-lowering effects. oup.com This induction is also reversed by mevalonate, confirming its link to HMG-CoA reductase inhibition. oup.com
Table 1: Research Findings in Human Hepatoma Cell Lines (HepG2)
| Finding | Effect of this compound | Associated Mechanism | Reference(s) |
|---|---|---|---|
| Apolipoprotein A-I (apoA-I) Expression | Increased mRNA and protein expression | Inhibition of HMG-CoA reductase, suppression of Rho activity | mdpi.com |
| CYP7A1 Gene Expression | Increased mRNA levels | Inhibition of HMG-CoA reductase | oup.com |
| Peroxisome proliferator-activated receptor alpha (PPARα) Expression | Increased mRNA levels | Dose-dependent | oup.com |
| Farnesoid X receptor (FXR) Expression | Increased mRNA levels | Dose-dependent | oup.com |
Human Umbilical Vein Endothelial Cells (HUVECs) are a critical model for studying the vascular effects of this compound. In these cells, this compound has been shown to increase the production of endothelial nitric oxide synthase (eNOS). nih.gov It also decreases the expression of endothelial lipase (B570770) (EL), a key regulator of HDL-C levels, at both the mRNA and protein levels. nih.gov This inhibitory effect is reversed by mevalonate, indicating its dependence on the mevalonate pathway. nih.gov The mechanism appears to involve the RhoA pathway, as RhoA regulates EL expression in HUVECs. nih.gov Additionally, this compound has been observed to increase the migration and proliferation of endothelial cells. nih.gov
Table 2: Research Findings in Endothelial Cell Lines (HUVECs)
| Finding | Effect of this compound | Associated Mechanism | Reference(s) |
|---|---|---|---|
| Endothelial Lipase (EL) Expression | Decreased mRNA and protein levels | Inhibition of the RhoA pathway | nih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) Production | Increased | - | nih.gov |
| Cell Migration and Proliferation | Increased | - | nih.gov |
| Adhesion Ability of Early Endothelial Progenitor Cells (EPCs) | Ameliorated | - | researchgate.net |
| Migration and Tube Formation of Late EPCs | Ameliorated | - | researchgate.net |
The immunomodulatory properties of this compound have been extensively studied using immune cell lines. In human T cells, this compound has been shown to be a highly potent inhibitor of cell proliferation at nanomolar concentrations. nih.govfrontiersin.org This effect is dose-dependent and leads to apoptosis through the hyperphosphorylation of ERK1/2 and activation of caspases-9, -3, and -7. nih.govfrontiersin.org The addition of mevalonic acid can reverse these effects. nih.govfrontiersin.org this compound also suppresses the production of the cytokines IL-10 and IL-17 in stimulated T cells. nih.govfrontiersin.org
In macrophage cell lines like J774 and human THP-1 cells, this compound decreases the mRNA and cell surface protein expression of the scavenger receptor CD36. mdpi.commdpi.com This leads to reduced uptake of oxidized LDL (OxLDL), a critical step in foam cell formation. mdpi.commdpi.com The mechanism involves the downregulation of peroxisome proliferator-activated receptor-γ (PPARγ). mdpi.commdpi.com Furthermore, this compound can differentially modulate the expression of microRNAs in macrophages, which are involved in cholesterol trafficking. nih.gov
Table 3: Research Findings in Immune Cell Lines
| Cell Line | Finding | Effect of this compound | Associated Mechanism | Reference(s) |
|---|---|---|---|---|
| Human T Cells | Proliferation | Potent inhibition | Induction of apoptosis via ERK1/2 hyperphosphorylation and caspase activation | nih.govfrontiersin.org |
| Human T Cells | Cytokine Production | Suppression of IL-10 and IL-17 | - | nih.govfrontiersin.org |
| Macrophages (J774, THP-1) | CD36 Expression | Decreased mRNA and protein levels | Downregulation of PPARγ | mdpi.commdpi.com |
| Macrophages (THP-1) | Oxidized LDL (OxLDL) Uptake | Reduced | PPARγ-dependent inhibition of CD36 expression | mdpi.commdpi.com |
| Macrophages (THP-1) | MicroRNA Expression | Differential modulation | Regulation of cholesterol transport proteins | nih.gov |
This compound has demonstrated significant anti-cancer effects across a variety of cancer cell lines, inhibiting cell viability, inducing apoptosis, and halting cell cycle progression.
Cervical Cancer (Ca Ski, HeLa, C-33 A): In these cell lines, this compound significantly inhibits cell viability by inducing cell-cycle arrest and apoptosis. nih.gov It causes sub-G1 and G0/G1-phase arrest in Ca Ski and HeLa cells, and sub-G1 and G2/M-phase arrest in C-33 A cells. nih.gov The apoptotic mechanism involves the activation of PARP, Bax, and cleaved caspase-3, and the inactivation of Bcl-2. nih.gov this compound also slows the migration of these cells through the PI3K/AKT and MAPK pathways. nih.gov
Liver Cancer (Huh-7, SMMC7721): this compound inhibits the growth and colony formation of Huh-7 and SMMC7721 liver cancer cells. nih.gov It induces G1 phase cell cycle arrest and promotes apoptosis, as indicated by an increased proportion of sub-G1 cells and the cleavage of caspase-9 and caspase-3. nih.gov
Oral Squamous Cell Carcinoma (SCC15, SCC4): In SCC15 cells, this compound selectively suppresses cell viability and induces intrinsic apoptosis in a FOXO3a-dependent manner. This involves the nuclear translocation of FOXO3a and the upregulation of its transcriptional target, PUMA. In contrast, these effects were not observed in SCC4 cells. Studies have also shown that this compound can block autophagy flux in SCC15 cells, leading to the accumulation of FOXO3a and subsequent ER stress-mediated apoptosis.
Breast Carcinoma (MDA-MB-231, MCF-7): this compound has been shown to have a greater anti-proliferative effect on the triple-negative breast cancer (TNBC) cell line MDA-MB-231 compared to the ER-positive MCF-7 cell line. In MDA-MB-231 cells, this compound induces G1 phase arrest and a novel form of cell death called autophagy-dependent ferroptosis, which is mediated by the mevalonate pathway. A study also found that combining this compound with AKT inhibitors synergistically induces cytotoxicity in TNBC cells.
Table 4: Research Findings in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Finding | Effect of this compound | Associated Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Cervical Cancer | Ca Ski, HeLa, C-33 A | Cell Viability | Inhibition | Induction of cell-cycle arrest and apoptosis | nih.gov |
| Cervical Cancer | Ca Ski, HeLa, C-33 A | Apoptosis | Induction | Activation of PARP, Bax, cleaved caspase-3; inactivation of Bcl-2 | nih.gov |
| Cervical Cancer | Ca Ski, HeLa, C-33 A | Cell Migration | Slowed | Mediation by PI3K/AKT and MAPK pathways | nih.gov |
| Liver Cancer | Huh-7, SMMC7721 | Growth and Colony Formation | Inhibition | - | nih.gov |
| Liver Cancer | Huh-7, SMMC7721 | Cell Cycle | G1 phase arrest | - | nih.gov |
| Liver Cancer | Huh-7, SMMC7721 | Apoptosis | Induction | Cleavage of caspase-9 and caspase-3 | nih.gov |
| Oral Squamous Cell Carcinoma | SCC15 | Cell Viability and Apoptosis | Selective suppression and induction | Activation of FOXO3a/PUMA apoptotic axis | |
| Oral Squamous Cell Carcinoma | SCC15 | Autophagy | Blockade of autophagy flux | Accumulation of FOXO3a, induction of ER stress | |
| Breast Carcinoma (TNBC) | MDA-MB-231 | Cell Viability | Significant reduction | Induction of autophagy-dependent ferroptosis | |
| Breast Carcinoma (TNBC) | MDA-MB-231 | Cell Cycle | G1 phase arrest | - | |
| Breast Carcinoma | MDA-MB-231, MCF-7 | Proliferation | Greater inhibition in MDA-MB-231 | - |
Research using pancreatic islet beta cells has revealed potential diabetogenic effects of statins. In human pancreatic islet beta cells, this compound at a concentration of 100 nM was found to reduce cell viability by 29.19% and decrease the insulin (B600854) secretion rate by 19.22%. These cytotoxic and inhibitory effects were observed to be dose-dependent. In contrast, some studies suggest this compound may have neutral or even beneficial effects on glucose homeostasis and beta-cell function. For instance, in a mouse model of type 2 diabetes, a combination of this compound and L-glutamine was shown to induce β-cell regeneration and reduce β-cell death. Another study using the clonal pancreatic beta-cell line INS-1 showed that while this compound did impair glucose-stimulated insulin secretion after a 3-day incubation, it did not decrease insulin content in a dose-dependent manner, unlike simvastatin. Furthermore, some research indicates that this compound may slightly increase GLUT-2 expression in human pancreas islet β cells, in contrast to other statins that inhibit its expression.
Table 5: Research Findings in Pancreatic Islet Beta Cells
| Cell Line/Model | Finding | Effect of this compound | Associated Mechanism | Reference(s) |
|---|---|---|---|---|
| Human Pancreas Islet β Cells | Cell Viability | Reduced by 29.19% (at 100 nM) | Dose-dependent cytotoxicity | |
| Human Pancreas Islet β Cells | Insulin Secretion Rate | Reduced by 19.22% (at 100 nM) | Dose-dependent inhibition | |
| Human Pancreas Islet β Cells | GLUT-2 Expression | Slight increase | - | |
| INS-1 (Clonal Pancreatic β-cells) | Glucose-Stimulated Insulin Secretion (GSIS) | Impaired after 3-day incubation | - | |
| Mouse Model of T2D | β-Cell Regeneration | Induced (in combination with L-glutamine) | - | |
| Mouse Model of T2D | β-Cell Death | Reduced (in combination with L-glutamine) | - |
In Vivo Animal Models
Rodent models are indispensable for studying the systemic effects of this compound.
Rats: Wistar albino rats have been used to study the effects of this compound on nerve regeneration. In a model of sciatic nerve injury, oral administration of this compound was shown to be effective in promoting nerve regeneration and motor function recovery. nih.gov Rat models have also been used in comparative metabolism studies, which show that gemfibrozil (B1671426) has no effect on the area under the curve (AUC) of this compound in rats, in contrast to its effect in humans. sci-hub.se
Mice: In a murine model of hindlimb ischemia, this compound treatment has been shown to enhance angiogenesis and improve blood flow perfusion. nih.govnih.gov This effect is mediated through the Akt-dependent activation of Notch1 signaling in endothelial cells, leading to increased density of capillaries and arterioles, independent of vascular endothelial growth factor (VEGF) induction. nih.gov However, other studies in mice with laser-induced choroidal neovascularization showed a dose-dependent effect, where a low dose of this compound reduced vascular leakage, while a high dose increased it. nih.gov In studies investigating its anti-cancer properties, this compound was found to reduce ovarian cancer tumor growth in mice fed a controlled diet, an effect that was inhibited by dietary geranylgeraniol. ovariancancernewstoday.com
Apolipoprotein E-Deficient Mice: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for atherosclerosis. In these mice, this compound has been shown to reduce inflammation within atherosclerotic lesions. nih.govplos.org Studies have demonstrated that this compound attenuates luminal stenosis, decreases macrophage accumulation, and reduces levels of osteopontin (B1167477) in both plasma and atherosclerotic plaques. nih.govnih.gov Furthermore, nanoparticle-mediated delivery of this compound to atherosclerotic plaques in ApoE-/- mice was more effective at attenuating plaque development compared to systemic administration alone. spandidos-publications.com In ApoE-/- mice subjected to chronic stress and a high-fat diet, this compound prevented vascular senescence and atherogenesis by reducing the inflammatory response and oxidative stress. frontiersin.org
Hindlimb Ischemia Models: Murine models of hindlimb ischemia are critical for evaluating the pro-angiogenic effects of this compound. nih.govnih.gov Research shows that this compound promotes blood flow recovery and increases the density of both capillaries and arterioles in the ischemic limb. nih.gov This therapeutic neovascularization is mediated by the activation of Notch1 signaling and an increase in endothelial ephrinB2. nih.gov Nanoparticle-mediated delivery of this compound has also been shown to be effective in increasing therapeutic neovascularization in a murine model of acute hindlimb ischemia. jst.go.jp
Rabbit models, particularly those with induced hypercholesterolemia, are valuable for atherosclerosis research due to their physiological similarities to humans in lipid metabolism.
Hypercholesterolemic Rabbits: Feeding rabbits a cholesterol-rich diet effectively induces hypercholesterolemia and atherosclerosis. mdpi.com In this model, this compound has been shown to be effective in reducing plasma lipids, tissue cholesterol, and lipid peroxidation. nih.gov It also reverses endothelial dysfunction in hypercholesterolemic rabbits. nih.gov In a model combining a high-fat diet with balloon catheter injury, this compound attenuated atherosclerosis by suppressing NF-κB signaling. nih.gov Studies have also investigated the effects of this compound on aortic stiffness, a measure of atherosclerosis. In hypercholesterolemic rabbits, this compound improved aortic stiffness by restoring Cu/Zn superoxide (B77818) dismutase (SOD) activity and peroxisome proliferator-activated receptor-gamma (PPAR-gamma) expression. nih.gov
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: The WHHL rabbit is an animal model for familial hypercholesterolemia. In these rabbits, this compound administration has been shown to significantly decrease plasma total cholesterol, VLDL-C, IDL-C, and LDL-C. jst.go.jp This leads to a reduction in the area of atherosclerotic lesions in the aorta and contributes to the stabilization of atherosclerotic plaques. sci-hub.sejst.go.jp
Table 3: Findings from In Vivo Animal Models of this compound Research
| Animal Model | Condition | Key Research Findings | Reference |
|---|---|---|---|
| Rats (Wistar) | Sciatic Nerve Injury | Promotes nerve regeneration and functional motor recovery. | nih.gov |
| Mice (C3H/He, C57BL/6J) | Hindlimb Ischemia | Enhances angiogenesis and blood flow perfusion via Notch1 signaling. | nih.govnih.gov |
| ApoE-Deficient Mice | Atherosclerosis | Reduces inflammation, macrophage accumulation, and osteopontin in plaques. | nih.govplos.orgnih.govspandidos-publications.com |
| Hypercholesterolemic Rabbits | Hypercholesterolemia/Atherosclerosis | Reduces plasma lipids, reverses endothelial dysfunction, and suppresses NF-κB signaling. | nih.govnih.gov |
| WHHL Rabbits | Familial Hypercholesterolemia | Lowers cholesterol levels, reduces lesion area, and stabilizes plaques. | sci-hub.sejst.go.jp |
The metabolism and physiological effects of this compound can vary significantly across different animal species, including humans. Understanding these differences is crucial for translating preclinical findings to clinical applications.
This compound is primarily metabolized via glucuronidation, with minimal involvement of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.govnih.gov This metabolic profile reduces the likelihood of certain drug-drug interactions. However, the specific UGT enzymes involved (UGT1A3 and UGT2B7) and their activity levels can differ between species. drugbank.com
For instance, studies have highlighted differences in drug interactions between animal models and humans. While the fibrin (B1330869) acid derivative gemfibrozil increases the AUC of this compound in humans, it had no such effect in rats and dogs, indicating a difference in metabolic pathways or transporter interactions. sci-hub.se These interspecies variations in metabolism can explain why doses that are effective and non-toxic in one species may not be directly translatable to another. For example, the doses of this compound used to achieve cholesterol reduction in rabbits are high when considering the animal's weight, yet they are necessary to produce the desired effect and are well-tolerated, likely due to these metabolic differences. nih.gov Similarly, pharmacokinetic comparisons between Caucasian and Japanese volunteers showed no significant differences in Cmax and AUC after adjusting for body weight, while minor differences were observed between Black or African American volunteers and Caucasian volunteers. sci-hub.se These comparative data are essential for selecting the most appropriate animal model for specific research questions and for the accurate interpretation of preclinical data. nih.gov
Advanced Analytical and Molecular Techniques in this compound Research
The study of this compound's mechanisms and effects relies on a sophisticated array of analytical and molecular techniques. These methods allow researchers to investigate the drug's impact at the molecular, cellular, and biochemical levels, as well as to characterize its formulation and delivery systems.
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding how this compound modulates gene and protein expression, influencing various cellular pathways.
Quantitative Real-Time PCR (qPCR): This technique is used to quantify specific messenger RNA (mRNA) transcripts, providing insight into gene expression changes induced by this compound. For instance, studies have used qPCR to show that this compound can upregulate the expression of genes like Hes-1, a downstream target of the Notch1 signaling pathway, which is involved in blood vessel formation. nih.gov
Western Blotting: This method detects and quantifies specific proteins. In this compound research, it has been instrumental in observing the drug's effect on protein signaling cascades. For example, Western blotting has demonstrated that this compound can increase the phosphorylation of ERK1/2 in human T cells and promote the cleavage of caspase-9 and caspase-3 in liver cancer cells, indicating an induction of apoptosis. nih.govdovepress.com It has also been used to show that this compound treatment leads to increased levels of cleaved PARP, another marker of apoptosis, in vincristine-resistant leukemia cells. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound research, ELISA has been used to measure the levels of inflammatory biomarkers. Studies have shown that this compound treatment can lead to reductions in oxidized LDL and lipoprotein-associated phospholipase A2. youtube.com
Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to study protein-DNA interactions. Research on this compound has employed this technique to demonstrate its suppressive effects on the DNA-binding activity of AP-1, a transcription factor involved in T-cell activation, highlighting the drug's immunomodulatory properties. nih.gov
Table 1: Application of Molecular Biology Techniques in this compound Research
| Technique | Application in this compound Research | Key Findings |
| Quantitative Real-Time PCR (qPCR) | Measuring mRNA levels of genes involved in angiogenesis. | This compound increases the expression of Hes-1. nih.gov |
| Western Blotting | Detecting changes in protein expression and signaling pathways. | Increased phosphorylation of ERK1/2 in T cells; cleavage of caspases in cancer cells. nih.govdovepress.com |
| ELISA | Quantifying inflammatory biomarkers. | Reduction in oxidized LDL and lipoprotein-associated phospholipase A2. youtube.com |
| Electrophoretic Mobility Shift Assay (EMSA) | Analyzing protein-DNA interactions. | Suppression of AP-1 DNA-binding activity in T cells. nih.gov |
Cell Biology Techniques
Cell biology techniques are crucial for visualizing and quantifying the effects of this compound on cellular behavior and function.
Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In this compound studies, it has been used to analyze the cell cycle, showing that this compound can induce a G0/G1 phase arrest in T cells and an increased proportion of sub-G1 cells in liver cancer cells, which is indicative of apoptosis. dovepress.comresearchgate.net Flow cytometry with Annexin V staining is also used to quantify apoptotic cells, demonstrating that this compound increases apoptosis in various cancer cell lines. nih.govresearchgate.net
Cell Viability Assays: These assays, such as the MTT or CCK-8 assay, are used to measure the proportion of viable cells in a population after treatment with a substance. Numerous studies have used these assays to demonstrate that this compound can inhibit the viability of various cancer cells, including cervical, liver, and acute lymphoblastic leukemia cells, in a dose- and time-dependent manner. dovepress.comresearchgate.netmdpi.com
Colony Formation Assays: This technique assesses the ability of a single cell to grow into a colony. It is used to determine the long-term proliferative potential of cells after treatment. Research has shown that this compound significantly inhibits the colony formation ability of cervical and liver cancer cells. dovepress.commdpi.com For example, treatment with 10 μM this compound was found to decrease colony numbers of HeLa cells by 99%. mdpi.com
Microscopy: Various microscopy techniques are used to visualize cellular morphology and processes. For instance, fluorescence microscopy is used in tube formation assays to visualize the formation of capillary-like structures by endothelial cells. ibidi.com It is also used to observe the effects of this compound on mitochondrial membrane potential using probes like JC-1. nih.gov
Tube Formation Assays: This in vitro angiogenesis assay is used to assess the ability of endothelial cells to form three-dimensional capillary-like structures. ibidi.com Studies have shown that this compound can augment endothelial tube formation, an effect that is suppressed by γ-secretase inhibition or knockdown of Notch1. nih.govnih.gov
Table 2: Application of Cell Biology Techniques in this compound Research
| Technique | Application in this compound Research | Key Findings |
| Flow Cytometry | Analyzing cell cycle and apoptosis. | Induces G0/G1 phase arrest in T cells; increases apoptosis in cancer cells. nih.govdovepress.comresearchgate.netresearchgate.net |
| Cell Viability Assays | Measuring the cytotoxic effects on cancer cells. | Inhibits viability of cervical, liver, and leukemia cells. dovepress.comresearchgate.netmdpi.com |
| Colony Formation Assays | Assessing long-term proliferative potential. | Reduces colony formation in cervical and liver cancer cells. dovepress.commdpi.com |
| Microscopy | Visualizing cellular structures and processes. | Used in tube formation assays and to assess mitochondrial membrane potential. ibidi.comnih.gov |
| Tube Formation Assays | Evaluating pro-angiogenic activity. | This compound augments endothelial tube formation. nih.govnih.gov |
Biochemical Assays
Biochemical assays are employed to measure the activity of enzymes and other proteins, as well as to quantify biochemical processes like oxidative stress.
Enzyme Activity Assays: These assays measure the rate of an enzyme-catalyzed reaction. In this compound research, caspase activity assays are common. For example, it has been shown that this compound induces caspase-3/7, -8, and -9 activity in T cells, indicating the induction of apoptosis through both extrinsic and intrinsic pathways. nih.gov
Protein Activity Assays: These assays measure the functional activity of specific proteins. An example is the γ-secretase activity assay, which has been used to show that this compound can activate this enzyme in endothelial cells, a key step in the Notch signaling pathway. nih.gov
Lipid Peroxidation Assays: These assays measure oxidative damage to lipids. Studies have shown that this compound can reduce markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine, indicating a protective effect against lipid peroxidation. nih.gov
γ-Secretase Activity Assays: As mentioned, these assays are crucial for studying the Notch signaling pathway. A fluorogenic peptide probe is often used, where cleavage by γ-secretase results in a measurable fluorescent signal. Research has demonstrated that this compound activates endothelial γ-secretase, which is linked to its pro-angiogenic effects. nih.gov
Table 3: Application of Biochemical Assays in this compound Research
| Technique | Application in this compound Research | Key Findings |
| Enzyme Activity Assays | Measuring caspase activity to confirm apoptosis. | This compound induces caspase-3/7, -8, and -9 activity in T cells. nih.gov |
| Protein Activity Assays | Determining the activity of key signaling proteins. | This compound activates γ-secretase in endothelial cells. nih.gov |
| Lipid Peroxidation Assays | Quantifying oxidative stress. | This compound reduces markers of lipid peroxidation. nih.gov |
| γ-Secretase Activity Assays | Investigating the Notch signaling pathway. | This compound activates endothelial γ-secretase. nih.gov |
Formulation and Drug Delivery System Characterization
To improve the solubility and bioavailability of this compound, which is a BCS class II drug, various drug delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) are developed. nih.gov The characterization of these systems involves several physical and chemical techniques.
Pseudo Ternary Phase Diagrams: These diagrams are constructed to identify the self-emulsifying region of a formulation, helping to optimize the concentrations of oil, surfactant, and co-surfactant. nih.govresearchgate.net
Droplet Size: The size of the droplets in a nanoemulsion is a critical factor for stability and bioavailability. Techniques like dynamic light scattering (using instruments like a Malvern Zeta Sizer) are used to measure droplet size. Formulations are often optimized to achieve droplet sizes under 200 nm. nih.govresearchgate.net One study reported an optimized SNEDDS formulation with a particle size of 104 ± 1.50 nm. nih.gov
Viscosity, Conductivity, and Refractive Index: These physical properties are measured to characterize the nanoemulsion. Viscosity affects the rate of emulsification and drug release. Elevated temperatures can decrease viscosity, potentially leading to smaller droplet sizes, but may also accelerate recoalescence. mdpi.com
Table 4: Characterization Techniques for this compound Drug Delivery Systems
| Technique/Parameter | Purpose | Example Finding |
| Pseudo Ternary Phase Diagrams | To identify the optimal concentration ranges for oil, surfactant, and co-surfactant for self-emulsification. nih.govresearchgate.net | Used to define the microemulsion zone for this compound SNEDDS. researchgate.net |
| Droplet Size Analysis | To determine the size of the nanoemulsion droplets, which influences stability and absorption. nih.govresearchgate.net | An optimized this compound SNEDDS formulation (SPC3) showed a particle size of 104 ± 1.50 nm. nih.gov |
| Viscosity | To assess the flow properties of the formulation, which can impact drug release and stability. mdpi.com | Temperature can significantly impact the viscosity of nanoemulsions. mdpi.com |
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Molecular Targets and Signaling Networks
While the primary mechanism of pitavastatin involves the inhibition of HMG-CoA reductase in the cholesterol synthesis pathway, emerging research indicates its influence extends to a complex web of signaling networks. arabtimesonline.comqeios.com Future investigations are focused on fully delineating these non-canonical pathways to harness their therapeutic potential.
Recent studies have revealed that this compound can suppress cancer-prone chronic inflammation by inhibiting the production of Interleukin-33 (IL-33). sciencedaily.comharvard.edu This is achieved by blocking the activation of the TLR3/4 and TBK1-IRF3 signaling pathways, which are triggered by environmental toxins. arabtimesonline.comsciencedaily.comharvard.edulegalreader.com This discovery opens up new possibilities for this compound in preventing cancers linked to chronic inflammation, such as those affecting the pancreas and skin. sciencedaily.comharvard.edu
In the context of oncology, this compound's influence on several critical signaling cascades has been a major focus. Research has demonstrated its ability to inhibit the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for tumor cell proliferation and angiogenesis in lung cancer. mdpi.com Furthermore, in various cancer cell lines, this compound has been shown to:
Induce apoptosis through the FOXO3a/PUMA apoptotic axis in oral cancer. mdpi.com
Activate the PERK/ATF4/CHOP signaling pathway in colorectal cancer, leading to apoptosis. nih.govdntb.gov.ua
Inhibit the YAP/AKT/BAD-BCL-2 pathway, sensitizing lung cancer cells to EGFR-TKI therapy. nih.gov
Down-regulate signaling pathways mediated by PPAR-γ and suppress transcription factors c-Fos and JunB in breast cancer models. nih.gov
The inhibition of the mevalonate (B85504) pathway by this compound also leads to a depletion of crucial intermediates like geranylgeranyl pyrophosphate (GGPP). This, in turn, affects the function of small GTPases such as Ras, Rho, and Rac, which are vital for cell proliferation and differentiation. hopkinsmedicine.orgbio-add.orgmdpi.com
| Pathway/Target | Disease Context | Observed Effect of this compound | Reference |
|---|---|---|---|
| TLR3/4 and TBK1-IRF3 → IL-33 | Inflammation-related Cancers (e.g., Pancreatic, Skin) | Suppresses IL-33 expression, reducing chronic inflammation. | sciencedaily.com, harvard.edu, legalreader.com |
| Ras/Raf/MEK and PI3K/Akt/mTOR | Lung Cancer | Suppresses prenylation-dependent signaling, inhibiting tumor growth and angiogenesis. | mdpi.com |
| YAP/AKT/BAD-BCL-2 | Lung Cancer (EGFR-TKI Resistance) | Inhibits pathway activation, overcoming acquired resistance to gefitinib. | nih.gov |
| PERK/ATF4/CHOP | Colorectal Cancer | Activates pathway, promoting apoptosis and overcoming chemoresistance. | nih.gov, dntb.gov.ua |
| FOXO3a/PUMA | Oral Cancer | Activates apoptotic axis, inducing cancer cell death. | mdpi.com |
| PPAR-γ, c-Fos, JunB | Breast Cancer | Down-regulates signaling, inhibiting tumor progression and osteoclast development. | nih.gov |
Advanced Preclinical Model Development for Specific Disease States
To better translate basic research findings into clinical applications, the development of more sophisticated preclinical models is essential. These models aim to more accurately replicate the complexity of human diseases.
In oncology, researchers are moving beyond simple 2D cell cultures. For instance, 3D spheroid models of colorectal cancer are being used to simulate the hyperglycemic tumor microenvironment, which contributes to chemoresistance. nih.govdntb.gov.uaresearchgate.net Studies using these models have shown that this compound can inhibit spheroid formation and enhance the efficacy of chemotherapy agents like 5-fluorouracil. nih.govdntb.gov.uaXenograft mouse models remain a cornerstone, with this compound demonstrating tumor growth inhibition in models of cervical cancer and liver cancer. mdpi.comnih.gov
More complex in vivo models are also being employed. A mouse model of breast cancer with bone metastasis revealed that this compound not only reduces tumor size in the mammary fat pad but also protects against tumor-induced bone loss (osteolysis). nih.gov In the field of infectious diseases, a Caenorhabditis elegans infection model has been utilized to demonstrate that the combination of this compound and fluconazole (B54011) significantly reduces the fungal burden of Candida species. nih.govresearchgate.net
For metabolic diseases, animal models are being used to explore effects beyond lipid lowering. Studies in aromatase-deficient mice, a model for severe hepatic steatosis, have shown that this compound can ameliorate this condition. nih.gov Furthermore, nanostructured lipid carriers (NLCs) loaded with this compound are being tested in glioblastoma cell lines to assess their potential for crossing the blood-brain barrier. nih.gov
| Model Type | Disease State | Key Findings | Reference |
|---|---|---|---|
| 3D Spheroid Culture | Colorectal Cancer (Hyperglycemia) | Inhibits spheroid formation and enhances chemosensitivity. | nih.gov, dntb.gov.ua, researchgate.net |
| Xenograft Mouse Model | Cervical Cancer, Liver Cancer | Suppresses tumor growth in vivo. | nih.gov, mdpi.com |
| Mammary Fat Pad and Tibia Injection Mouse Model | Breast Cancer and Bone Metastasis | Reduces primary tumor growth and prevents tumor-induced osteolysis. | nih.gov |
| Caenorhabditis elegans Model | Candida Infections | Reduces fungal burden when combined with azole antifungals. | nih.gov, researchgate.net |
| Aromatase-Deficient Mouse Model | Nonalcoholic Fatty Liver Disease (NAFLD) | Ameliorates severe hepatic steatosis. | nih.gov |
| Glioblastoma Cell Lines with NLCs | Glioblastoma | Nanocarriers show strong antiglioblastoma activity and cell internalization. | nih.gov |
Repurposing Strategies for Non-Lipid-Lowering Applications (e.g., Oncology, Infectious Diseases)
Drug repurposing represents a cost-effective and accelerated pathway to new therapeutic indications. This compound, with its favorable safety profile and emerging pleiotropic effects, is a prime candidate for such strategies, particularly in oncology and infectious diseases.
Oncology: A growing body of preclinical evidence supports the anti-cancer properties of this compound across various malignancies. mdpi.commdpi.com Studies have shown its efficacy in:
Lung Cancer: Inhibiting cell proliferation and angiogenesis, and overcoming resistance to targeted therapies. mdpi.comnih.gov
Liver Cancer: Inducing G1 phase cell cycle arrest and apoptosis, and reducing tumor growth in vivo. nih.gov
Colorectal Cancer: Overcoming chemoresistance in high-glucose environments. nih.govdntb.gov.uaresearchgate.net
Cervical Cancer: Suppressing cell growth, colony formation, and migration. mdpi.com
Breast Cancer: Inhibiting proliferation and inducing apoptosis, particularly in cells with PTEN mutations. nih.govhopkinsmedicine.org
Melanoma: Exhibiting a strong inhibitory effect on cell proliferation. mdpi.com
Infectious Diseases: this compound is also being investigated for its potential role in managing infectious diseases. A significant finding is its ability to act as a potent chemosensitizing agent against azole-resistant Candida species. nih.govresearchgate.net It demonstrates a synergistic effect with antifungals like fluconazole and voriconazole, and reduces biofilm formation. nih.gov
In the context of viral infections, the REPRIEVE trial investigated this compound in people with HIV. While it did not reduce the incidence of COVID-19, there was a trend towards a reduced risk of serious COVID-19, particularly before the widespread availability of vaccines. oup.comnih.gov The trial also highlighted that the cardiovascular risk reduction seen with this compound in this population was greater than expected from LDL lowering alone, suggesting a potential role in mitigating the inflammation associated with HIV. natap.orgyoutube.com
| Therapeutic Area | Specific Application | Key Research Findings | Reference |
|---|---|---|---|
| Oncology | Lung Cancer | Inhibits angiogenesis and sensitizes resistant cells to EGFR-TKIs. | mdpi.com, nih.gov |
| Colorectal Cancer | Overcomes hyperglycemia-induced chemoresistance to 5-FU. | nih.gov, dntb.gov.ua | |
| Liver Cancer | Induces cell cycle arrest and apoptosis. | nih.gov | |
| Breast Cancer | Inhibits tumor progression and associated bone loss. | nih.gov | |
| Infectious Diseases | Resistant Fungal Infections (Candida) | Acts as a potent chemosensitizing agent for azole antifungals and inhibits biofilm formation. | nih.gov, researchgate.net |
| HIV-Associated Inflammation | Reduces cardiovascular events beyond lipid-lowering, suggesting anti-inflammatory effects. | natap.org, youtube.com |
Deeper Pharmacogenomic Insights into Response and Mechanisms
The individual variability in response to this compound is influenced by genetic factors affecting its pharmacokinetics and pharmacodynamics. Deeper pharmacogenomic research aims to identify genetic markers that can predict efficacy and guide personalized therapy.
The transport and metabolism of this compound are key areas of pharmacogenomic investigation. The primary route of metabolism is glucuronidation by UGT enzymes (UGT1A1, UGT1A3, UGT2B6), with minimal involvement of the cytochrome P450 system (marginally by CYP2C9). clinpgx.orgpharmgkb.org
Genetic variations in transporter proteins are particularly important:
SLCO1B1: This gene encodes the organic anion-transporting polypeptide OATP1B1, which is crucial for the hepatic uptake of this compound. clinpgx.orgmdpi.com The rs4149056 (521T>C) variant is associated with decreased OATP1B1 function, leading to increased plasma concentrations of this compound. clinpgx.org The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides recommendations based on SLCO1B1 genotype. clinpgx.org
ABCG2: This gene encodes the efflux transporter BCRP. Polymorphisms in ABCG2 can also influence the pharmacokinetics of this compound. clinpgx.org
Other Transporters: this compound is also a substrate for OATP1B3, ABCB1, and ABCC2, and genetic variations in these transporters may also contribute to inter-individual variability. clinpgx.orgclinpgx.org
Future research will likely focus on identifying rarer genetic variants and understanding how combinations of polymorphisms across multiple genes (polygenic risk scores) influence both the lipid-lowering and the pleiotropic effects of this compound. nih.gov This knowledge will be critical for optimizing treatment strategies and minimizing potential adverse effects in diverse populations. nih.gov
| Gene | Protein | Function | Impact of Genetic Variation on this compound | Reference |
|---|---|---|---|---|
| SLCO1B1 | OATP1B1 | Hepatic uptake transporter | Variants (e.g., rs4149056) lead to decreased function and increased plasma exposure. | clinpgx.org, mdpi.com |
| ABCG2 | BCRP | Efflux transporter | Polymorphisms can alter pharmacokinetics. | clinpgx.org |
| UGT1A3, UGT2B7 | UDP-glucuronosyltransferases | Metabolism (lactonization) | Primary metabolic pathway; variations could alter clearance. | clinpgx.org |
| CYP2C9 | Cytochrome P450 2C9 | Metabolism | Marginal metabolic pathway; variants have less impact compared to other statins. | clinpgx.org, mdpi.com |
| ABCB1 | P-glycoprotein (MDR1) | Efflux transporter | Polymorphisms may influence drug disposition. | clinpgx.org, clinpgx.org |
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is accelerating the discovery of new uses for existing drugs like this compound. In silico methods provide powerful tools for identifying potential drug candidates, predicting their mechanisms of action, and designing novel delivery systems.
Bioinformatics and Data Mining: Computational screening of large databases is proving effective in identifying this compound as a candidate for repurposing. For example, a bioinformatics analysis of the Dependency Map (DepMap) portal and Cancer Cell Line Encyclopedia (CCLE) databases identified this compound as a promising agent for treating advanced colorectal cancer, particularly the CMS4 subtype associated with hyperglycemia. nih.govdntb.gov.uaresearchgate.netresearchgate.net
Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govconsensus.appresearchgate.net PBPK models for this compound have been developed to predict complex drug-drug interactions and to understand the quantitative impact of genetic polymorphisms (like in SLCO1B1) on its disposition. nih.govconsensus.app These models are crucial for anticipating how co-administered drugs or an individual's genetic makeup might alter this compound exposure. nih.govconsensus.appdntb.gov.ua
Molecular Docking and Formulation Design: In silico techniques are also integral to the development of novel drug delivery systems. In the context of treating glioblastoma, molecular docking and computational modeling were used to support the development of this compound-loaded nanostructured lipid carriers (NLCs). nih.gov These computational methods help in selecting optimal materials and predicting the interaction between the drug and the carrier, streamlining the formulation process under a Quality by Design (QbD) framework. nih.govnih.gov This integration of computational and experimental work is pivotal for designing effective systems to deliver this compound to challenging targets like the brain. nih.gov
Q & A
Basic Research Questions
Q. How can researchers design a robust clinical trial to evaluate Pitavastatin’s cardiovascular benefits in high-risk populations?
- Methodological Answer : Use the PICOT framework to structure the research question:
- P opulation: Specify the cohort (e.g., HIV patients with elevated cardiovascular risk).
- I ntervention: Daily this compound (4 mg).
- C omparison: Placebo or standard care.
- O utcome: Major adverse cardiovascular events (MACE).
- T imeframe: Long-term follow-up (e.g., 5 years).
- This framework ensures alignment with trials like REPRIEVE , which demonstrated a 35% reduction in MACE using this compound .
Q. What are the validated bioanalytical methods for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Follow FDA/EMA guidelines for bioanalytical validation:
- Linearity : Test across the expected concentration range (e.g., 0.1–50 ng/mL).
- Accuracy/Precision : Use quality control samples with ≤15% deviation.
- Selectivity : Ensure no interference from metabolites or co-administered drugs (e.g., antiretrovirals).
- Stability : Assess under storage and processing conditions .
Q. How do researchers assess this compound’s lipid-lowering efficacy in dose-response studies?
- Methodological Answer : Conduct systematic reviews with log dose-response modeling :
- Use Cochrane criteria to select RCTs and controlled studies (3–12 weeks duration).
- Analyze LDL-C reduction per two-fold dose increase (e.g., 5.35% reduction per doubling, 95% CI: 3.32–7.38).
- Compare efficacy against other statins using standardized metrics (e.g., % change in total cholesterol) .
Advanced Research Questions
Q. How can factorial design optimize this compound’s formulation for enhanced bioavailability?
- Methodological Answer : Implement a 3² factorial design with independent variables:
- A : Superdisintegrant concentration (Indion414: 2–8 mg).
- B : Sublimating agent concentration (camphor: 5–20 mg).
- Evaluate dependent parameters: in vitro drug release (Y3), disintegration time (Y2), and water absorption ratio (Y1).
- Use Design Expert® software to generate polynomial equations and optimize desirability functions .
Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies (e.g., with AKT inhibitors)?
- Methodological Answer : Apply two-way ANOVA with Dunnett’s test for in vitro studies:
- Compare cell viability across treatment arms (e.g., this compound alone vs. combination with AZD5363).
- Report significance thresholds (e.g., p < 0.0001 for SUM159 cells at 72 hours).
- Validate synergy using combination indices (e.g., Chou-Talalay method) .
Q. How do longitudinal studies evaluate this compound’s renoprotective effects in diabetic nephropathy?
- Methodological Answer : Design a 12-month randomized trial with biomarkers:
- Primary endpoint: Urinary liver-type fatty acid-binding protein (l-FABP) levels.
- Secondary endpoints: Albuminuria, oxidative stress markers (e.g., 8-hydroxydeoxyguanosine).
- Use paired t-tests to compare pre/post-treatment changes (e.g., l-FABP reduction from 18.6 to 8.8 μg/g creatinine, p < 0.01) .
Methodological Considerations for Data Interpretation
- Handling Contradictory Evidence : For dose-dependent effects, reconcile discrepancies between in vitro (e.g., 4 μM this compound in cancer studies ) and clinical doses (4 mg/day in REPRIEVE ) using pharmacokinetic modeling.
- Reproducibility : Document experimental protocols per ICH guidelines (e.g., batch records for tablet formulation ) and share raw datasets as supplementary materials .
- Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding in REPRIEVE ) and adhere to CONSORT guidelines for clinical trial reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
